3-Acetamido-4-hydroxybenzoic acid

描述

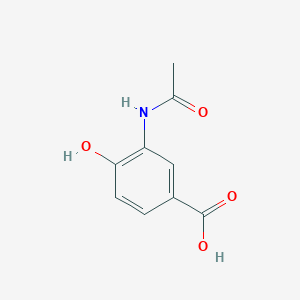

Structure

3D Structure

属性

IUPAC Name |

3-acetamido-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-5(11)10-7-4-6(9(13)14)2-3-8(7)12/h2-4,12H,1H3,(H,10,11)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXBFVCYLJXGOGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50708165 | |

| Record name | 3-Acetamido-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50708165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91004-38-5 | |

| Record name | 3-Acetamido-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50708165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Substituted Benzoic Acid Derivatives

Substituted benzoic acids are a broad and diverse class of organic compounds characterized by a benzene (B151609) ring attached to a carboxylic acid group, with additional functional groups modifying the ring. nih.govebi.ac.uk These derivatives are widespread in nature and are fundamental building blocks for a vast array of primary and secondary metabolites. nih.gov In the biological sphere, they are involved in processes ranging from primary metabolism, such as the role of 4-hydroxybenzoic acid as a precursor to ubiquinone in bacteria, to serving as precursors for complex secondary metabolites with potent biological activities. nih.gov

3-Acetamido-4-hydroxybenzoic acid is a di-substituted benzoic acid, featuring both an acetamido group and a hydroxyl group on the aromatic ring. This particular substitution pattern places it within a more specialized subgroup of benzoic acid derivatives that often arise from the modification of primary metabolic intermediates. Its structure is intrinsically linked to its biosynthetic precursor, 3-amino-4-hydroxybenzoic acid (3,4-AHBA), a key intermediate in the biosynthesis of various natural products. ebi.ac.uknih.gov

Significance As a Biosynthetically Derived Metabolite

The formation of 3-Acetamido-4-hydroxybenzoic acid is a clear illustration of how microorganisms can modify key metabolic intermediates. Its biosynthesis is directly linked to the pathway for 3,4-AHBA, a non-proteinogenic amino acid that serves as a precursor for some bioactive compounds. nih.govnih.gov

The biosynthesis of the core 3,4-AHBA structure is a notable departure from the canonical shikimate pathway, which is typically responsible for the production of aromatic amino acids. nih.gov In the actinomycete Streptomyces griseus, the synthesis of 3,4-AHBA occurs through a two-step enzymatic reaction that utilizes primary metabolites: dihydroxyacetone phosphate (B84403) (DHAP) from glycolysis and L-aspartate-4-semialdehyde, an intermediate in amino acid metabolism. nih.gov This condensation and subsequent cyclization and aromatization are catalyzed by the enzymes GriH and GriI. nih.gov

This compound then arises from the N-acetylation of 3,4-AHBA. This transformation is catalyzed by an arylamine N-acetyltransferase (NAT), an enzyme that transfers an acetyl group from acetyl-CoA to the amino group of an arylamine. ebi.ac.uk In Streptomyces griseus, a specific NAT has been identified that is responsible for this acetylation, particularly when the downstream metabolic pathway is impeded. ebi.ac.uk

Table 1: Key Enzymes and Precursors in the Biosynthesis of this compound

| Precursor/Enzyme | Role in Biosynthesis |

| Dihydroxyacetone phosphate (DHAP) | A C3 primary metabolite from glycolysis that serves as a building block for the aromatic ring of 3,4-AHBA. nih.gov |

| L-Aspartate-4-semialdehyde | A C4 primary metabolite derived from aspartate that provides the remaining atoms for the 3,4-AHBA scaffold. nih.gov |

| GriH and GriI | Enzymes in Streptomyces griseus that catalyze the aldol (B89426) condensation, cyclization, and aromatization of DHAP and L-aspartate-4-semialdehyde to form 3,4-AHBA. nih.gov |

| 3-Amino-4-hydroxybenzoic acid (3,4-AHBA) | The direct precursor to this compound. ebi.ac.uk |

| Arylamine N-acetyltransferase (NAT) | The enzyme responsible for the N-acetylation of 3,4-AHBA to yield this compound. ebi.ac.uk |

Role As a Key Intermediate and Shunt Product in Microbial Secondary Metabolism

Established Synthetic Routes

The primary and most direct route to this compound involves the selective acetylation of its precursor, 3-amino-4-hydroxybenzoic acid. This process is preceded by the synthesis of the amino precursor itself, which can be achieved through methods such as the reduction of a nitro group.

The synthesis of this compound is most commonly achieved through the N-acetylation of 3-amino-4-hydroxybenzoic acid. This reaction selectively targets the amino group, leaving the hydroxyl and carboxylic acid functionalities intact. A typical laboratory procedure involves the use of acetic anhydride (B1165640) as the acetylating agent. While a specific protocol for 3-amino-4-hydroxybenzoic acid is not extensively detailed in readily available literature, analogous reactions with similar compounds, such as 2-aminobenzoic acid (anthranilic acid), provide a well-established procedural framework. researchgate.net

In a representative synthesis, 3-amino-4-hydroxybenzoic acid would be dissolved in a suitable solvent, and a molar excess of acetic anhydride would be added. researchgate.net The reaction mixture is often gently heated to facilitate the dissolution of the starting material and to drive the reaction to completion. researchgate.net After a set period, water is carefully added to quench any unreacted acetic anhydride. researchgate.net The product, this compound, which is less soluble in the aqueous mixture, will then precipitate out upon cooling and can be isolated via vacuum filtration. researchgate.net

The precursor, 3-amino-4-hydroxybenzoic acid, can be synthesized through various multi-step procedures. One common industrial method involves the nitration of p-halobenzoic acid, followed by the replacement of the halo group with a hydroxyl group, and finally, the reduction of the nitro group to an amine. epo.org Another documented laboratory synthesis involves the reduction of 4-hydroxy-3-nitrobenzoic acid using reagents like tin(II) chloride in hydrochloric acid. chemicalbook.com In this method, the nitro compound is refluxed with the reducing agent, and after workup and purification, 3-amino-4-hydroxybenzoic acid is obtained in high yield. chemicalbook.com

Table 1: Representative Synthesis of 3-Amino-4-hydroxybenzoic Acid This table is based on a documented laboratory procedure.

| Step | Reactants | Reagents & Conditions | Product | Yield | Reference |

| 1 | 4-Hydroxy-3-nitrobenzoic acid | tin(II) chloride, 12N-HCl | 3-Amino-4-hydroxybenzoic acid | 98% | chemicalbook.com |

| 0°C to reflux, 1 hour |

Optimizing the reaction conditions for the N-acetylation of 3-amino-4-hydroxybenzoic acid is crucial for maximizing product yield and ensuring high purity, which is particularly important for subsequent applications like polymerization. researchgate.net Key parameters that can be adjusted include the choice of acetylating agent, solvent, catalyst, temperature, and reaction time.

For the synthesis of the precursor, 3-amino-4-hydroxybenzoic acid, high yield and purity have been achieved by using a palladium on carbon (Pd/C) catalyst for the hydrogenation of 3-nitro-4-hydroxybenzoic acid under elevated hydrogen pressure. google.com This method is noted for being environmentally friendly and producing a high-quality product. google.com The use of phosphoric acid as a medium in a similar hydrogenation has also been shown to be effective, yielding a product with high purity (99.30% by HPLC) that is suitable for polymerization reactions. researchgate.net

For the acetylation step itself, the chemoselectivity of acetylating the amino group in the presence of a hydroxyl group is a key consideration. Studies on analogous aminophenols have shown that N-acetylation is favored under neutral or slightly basic conditions, while O-acetylation can occur under acidic conditions. The reaction is often performed without a strong catalyst, though mild bases may be used. The temperature is typically kept moderate to avoid side reactions. The ratio of the reactants, particularly the amount of acetic anhydride, is also controlled to ensure complete acetylation of the amine without promoting unwanted side reactions.

Table 2: Factors for Optimization of N-Acetylation This table outlines key parameters based on general principles of amine acetylation.

| Parameter | Objective | Considerations |

| Solvent | Dissolve reactants, facilitate reaction | Should be inert to reactants and facilitate product isolation. |

| Temperature | Control reaction rate | Higher temperatures may increase side reactions or degradation. |

| Reactant Ratio | Ensure complete conversion | A slight excess of acetic anhydride is common. |

| Reaction Time | Drive reaction to completion | Monitored by techniques like TLC or HPLC. |

| Purification | Isolate pure product | Recrystallization from a suitable solvent is a common method. |

Synthesis of Structural Analogs and Derivatives for Research Purposes

The core structure of this compound can be chemically modified at its three functional groups—the carboxylic acid, the hydroxyl group, and the amide—or at the aromatic ring itself to produce a wide array of structural analogs for research.

Esterification of the carboxylic acid group is a common derivatization strategy. While the specific synthesis of compounds named Bulbiferates A and B from this compound is not described in the surveyed scientific literature, general methods for esterifying hydroxybenzoic acids are well-established. These esters can serve as valuable synthetic intermediates or as compounds with their own biological activities. Examples of simple esters include ethyl 3-acetamido-4-hydroxybenzoate and ethyl 4-acetamido-3-hydroxybenzoate. nih.govsigmaaldrich.com

One of the most common methods for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. cabidigitallibrary.org Another approach is to react the hydroxybenzoic acid with a halogenated compound, like an alkyl halide, in the presence of a non-quaternizable tertiary amine. cymitquimica.com This method can offer advantages in terms of avoiding competing reactions at the hydroxyl group. cymitquimica.com

Table 3: General Esterification Methods for Hydroxybenzoic Acids

| Method | Reagents | Key Features | Reference |

| Fischer Esterification | Alcohol (e.g., methanol, ethanol), Acid Catalyst (e.g., H₂SO₄) | Reversible reaction; often uses excess alcohol to drive to completion. | cabidigitallibrary.org |

| Alkylation | Alkyl Halide, Non-quaternizable Tertiary Amine | Can provide better selectivity for the carboxylic acid over the phenolic hydroxyl. | cymitquimica.com |

Beyond esterification, various methodologies can be employed to introduce a diverse range of functional groups onto the this compound scaffold. These modifications can dramatically alter the molecule's physical, chemical, and biological properties.

One powerful technique involves electrophilic aromatic substitution on the benzene (B151609) ring. For instance, a patent describes a process where a related compound, methyl 4-acetamido-2-hydroxybenzoate, undergoes halogenation with reagents like N-iodosuccinimide to introduce iodine atoms onto the aromatic ring. google.com These halogenated intermediates can then participate in palladium-catalyzed coupling reactions, such as Sonogashira coupling with alkynes, to introduce new carbon-carbon bonds and build more complex structures. google.com

Another strategy involves derivatization through the existing functional groups. The amino group of the precursor, 3-amino-4-hydroxybenzoic acid, can be converted into an azo dye. This is achieved through diazotization with nitrous acid, followed by coupling with various aromatic compounds to create a diverse library of azo dyes with potential antibacterial properties. The carboxylic acid can also be converted to other functional groups, such as amides, by reacting with different amines, further expanding the range of accessible derivatives.

Advanced Synthetic Methodologies and Bioinspired Approaches

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods. Bio-inspired and biocatalytic approaches for producing this compound and its precursors are at the forefront of this research.

The biosynthesis of the precursor, 3-amino-4-hydroxybenzoic acid (3,4-AHBA), has been successfully demonstrated in metabolically engineered microorganisms. nih.gov In one study, recombinant Corynebacterium glutamicum expressing the griH and griI genes from Streptomyces griseus was able to produce 3,4-AHBA from glucose. nih.gov The synthesis in these organisms proceeds through a unique pathway involving the aldol (B89426) condensation of L-aspartate-4-semialdehyde and dihydroxyacetone phosphate (B84403) (DHAP). nih.gov Researchers have optimized the production by manipulating fermentation conditions, such as dissolved oxygen levels, and by genetically modifying the host strain to redirect metabolic flux towards the desired product. nih.gov For instance, deleting the lactate (B86563) dehydrogenase gene (ldh) in C. glutamicum led to a significant increase in the specific productivity of 3,4-AHBA under oxygen-limited conditions, achieving a titer of 5.6 g/L in a fed-batch culture. nih.gov

Another bio-inspired approach involves using enzymes or whole-cell biocatalysts to perform specific chemical transformations. For example, N-hydroxyarylamine O-acetyltransferases have been identified and characterized for their ability to catalyze the acetylation of related amino-aromatic compounds. nih.gov The production of 3-hydroxy-4-aminobenzoic acids from 4-aminobenzoic acid has also been achieved using microorganisms engineered to express specific hydroxylase enzymes. google.com These biological methods offer a green alternative to traditional chemical synthesis, often operating under mild conditions and with high selectivity, avoiding the need for protecting groups and reducing chemical waste. nih.govresearchgate.net

Advanced chemical synthesis techniques are also evolving. Photochemical methods, for example, use light to drive reactions, often allowing for unique transformations under mild conditions. While not yet applied directly to this compound, direct photochemical conversions of complex substrates are being developed for the rapid synthesis of diverse molecular scaffolds. nih.gov These cutting-edge chemical and biological approaches represent the future of synthesizing functionalized aromatic compounds.

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the chemical structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity and chemical environment of individual atoms. For 3-Acetamido-4-hydroxybenzoic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for an unambiguous structural assignment. researchgate.netnih.gov

Proton (¹H) NMR Analysis

Proton (¹H) NMR spectroscopy identifies the chemical environment of hydrogen atoms within the molecule. The spectrum of this compound displays characteristic signals for its aromatic and acetamido protons.

In a typical analysis using methanol-d₄ as the solvent, the aromatic region shows three distinct signals corresponding to the protons on the benzene (B151609) ring. nih.gov The proton at position 2, adjacent to the carboxylic acid group, appears as a doublet at approximately δ 8.40 ppm. The proton at position 5, which is coupled to two other protons, appears as a doublet of doublets around δ 7.70 ppm. The proton at position 6, ortho to the hydroxyl group, shows up as a doublet near δ 6.90 ppm. The methyl protons of the acetamido group give rise to a sharp singlet signal at approximately δ 2.19 ppm. nih.gov

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Position | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-2 | 8.40 | d | 2.0 |

| H-5 | 7.70 | dd | 8.4, 2.0 |

| H-6 | 6.90 | d | 8.4 |

| -COCH₃ | 2.19 | s | N/A |

Data obtained in Methanol-d₄ at 400 MHz. nih.gov

Carbon-13 (¹³C) NMR Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The spectrum would show nine signals corresponding to the nine carbon atoms in the molecule. The carboxyl carbon (-COOH) is typically observed in the δ 168–172 ppm range. The carbonyl carbon of the acetamido group (-NHCOCH₃) appears around δ 170 ppm. The aromatic carbons attached to the hydroxyl and amino groups are shifted downfield, while the other aromatic carbons appear in the δ 115–130 ppm region. The methyl carbon of the acetamido group gives a signal at approximately δ 24 ppm.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)

To confirm the assignments from 1D NMR and to establish the complete connectivity of the molecule, 2D NMR experiments are utilized. These techniques are frequently mentioned in the structural elucidation of novel compounds and derivatives related to this compound. researchgate.netnih.govcjnmcpu.comresearchgate.net

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show cross-peaks between the aromatic protons H-5 and H-6, and between H-5 and H-2, confirming their positions on the benzene ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. It would show a correlation between the signal at δ 8.40 ppm and the carbon at C-2, the signal at δ 7.70 ppm and C-5, the signal at δ 6.90 ppm and C-6, and the methyl proton signal at δ 2.19 ppm with the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons over longer ranges (typically two to three bonds). It is crucial for connecting the different fragments of the molecule. For instance, the methyl protons (δ 2.19 ppm) would show a correlation to the amide carbonyl carbon. The aromatic proton H-2 would show correlations to the carboxyl carbon and C-4, helping to place the substituents correctly on the aromatic ring.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination (e.g., HRMS-ESI)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. This technique is a standard method for identifying known compounds like this compound from natural extracts and for characterizing newly synthesized molecules. nih.govresearchgate.netresearchgate.net

For this compound (C₉H₉NO₄), the calculated exact mass is 195.0532 g/mol . Using electrospray ionization (ESI), the compound is often observed as a sodium adduct [M+Na]⁺. Experimental data from High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) have shown a sodium adduct at an m/z of 218.0425, which corresponds to the calculated value for C₉H₉NO₄Na, confirming the molecular formula. nih.gov

Table 2: HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z | Molecular Formula |

|---|---|---|---|

| [M+Na]⁺ | 218.0425 | 218.0425 | C₉H₉NO₄Na |

Data obtained via HRESIMS. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a specific precursor ion and inducing its fragmentation to produce product ions. The resulting fragmentation pattern provides valuable structural information. While specific MS/MS studies exclusively on this compound are not detailed in the provided context, the fragmentation pathways can be predicted based on its structure and general fragmentation rules for similar compounds.

In an MS/MS experiment, the precursor ion [M+H]⁺ (m/z 196.06) or [M-H]⁻ (m/z 194.04) would be selected. Common fragmentation pathways would likely include:

Loss of water (H₂O): A neutral loss of 18 Da from the precursor ion.

Loss of carbon dioxide (CO₂): Decarboxylation of the benzoic acid moiety, resulting in a loss of 44 Da.

Cleavage of the amide bond: Fragmentation could lead to the loss of the acetyl group (CH₃CO, 43 Da) or the entire acetamido side chain.

Analysis of these fragmentation patterns is crucial in distinguishing isomers and identifying the compound within complex mixtures, a common practice in metabolomics and natural product discovery. researchgate.net

Chromatographic Separations for Isolation, Purity Assessment, and Identification

Chromatographic techniques are fundamental in the study of "this compound," enabling its separation from complex mixtures and ensuring the purity of analytical standards.

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are powerful tools for the separation, identification, and quantification of "this compound". These methods are favored for their precision, sensitivity, and reproducibility in analyzing phenolic compounds and their derivatives.

The separation is typically achieved using reversed-phase chromatography, most commonly with a C18 stationary phase. Mobile phases generally consist of a mixture of an aqueous solvent (often water with an acid modifier like formic, acetic, or phosphoric acid) and an organic solvent, such as acetonitrile (B52724) or methanol. helixchrom.comresearchgate.net The acidic modifier helps to suppress the ionization of the carboxylic acid and phenolic groups, ensuring sharp, symmetrical peaks. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate a wide range of compounds in a single run. phcog.com

UHPLC systems utilize columns with smaller particle sizes (typically under 2 µm), which provides significantly higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC systems. nih.gov This enhanced resolution is particularly valuable for separating isomers or closely related compounds within a complex sample. nih.gov

Detection is commonly performed using a UV/Visible or Diode Array Detector (DAD), with monitoring at a specific wavelength chosen based on the compound's UV absorbance maximum. thermofisher.com

Table 1: Representative HPLC/UHPLC Method Parameters for Analysis of Hydroxybenzoic Acid Derivatives

| Parameter | Typical Setting | Purpose | Source |

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) | Stationary phase for separating moderately polar compounds. | |

| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water | Aqueous component of the mobile phase; acid suppresses ionization. | unipi.it |

| Mobile Phase B | Acetonitrile or Methanol | Organic solvent; its proportion is varied to elute compounds. | researchgate.net |

| Elution Mode | Gradient | Allows for the separation of compounds with a range of polarities. | phcog.com |

| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of the analysis and separation efficiency. | phcog.com |

| Column Temp. | 25-35 °C | Affects viscosity and retention time; kept constant for reproducibility. | |

| Detection | UV at ~230-280 nm | Wavelength for detecting the aromatic ring system of the analyte. | phcog.com |

| Injection Vol. | 5 - 10 µL | The volume of the sample introduced into the system. | phcog.comnih.gov |

Dereplication is the process of rapidly identifying known compounds in a complex mixture, such as a microbial or plant extract, to avoid the time-consuming process of re-isolating and characterizing them. researchgate.net The hyphenated technique of Liquid Chromatography-Diode Array Detector-High Resolution Mass Spectrometry (LC-DAD-HRMS) is an exceptionally powerful tool for this purpose. researchgate.netnih.gov

In this setup, the sample is first separated by an HPLC or UHPLC system. As each compound elutes from the column, it passes through the Diode Array Detector (DAD), which records its UV-Vis spectrum. nih.gov This spectrum provides information about the class of the compound. nih.gov Subsequently, the eluent enters the High-Resolution Mass Spectrometer (HRMS), often a Time-of-Flight (TOF) or Orbitrap analyzer. nih.govimrpress.com

The HRMS provides a highly accurate mass measurement of the parent ion, often with an error of less than 5 ppm, which allows for the confident determination of the compound's elemental formula. nih.gov The mass spectrometer can also perform tandem mass spectrometry (MS/MS), where the parent ion is fragmented to produce a characteristic pattern of daughter ions. nih.gov This fragmentation pattern serves as a structural fingerprint that can be compared to databases or known standards to confirm the identity of the compound. nih.gov This integrated approach provides multiple layers of data (retention time, UV spectrum, accurate mass, and fragmentation pattern) for the tentative and often definitive identification of "this compound" in complex samples. nih.govnih.gov

Table 2: Predicted Mass Spectrometric Data for this compound

| Parameter | Predicted Value | Information Provided |

| Molecular Formula | C₉H₉NO₄ | The elemental composition of the molecule. |

| Monoisotopic Mass | 195.0532 u | The exact mass used for HRMS identification. |

| Primary Ion (Negative ESI) | [M-H]⁻ | The deprotonated molecule, expected at m/z 194.0459. |

| Primary Ion (Positive ESI) | [M+H]⁺ | The protonated molecule, expected at m/z 196.0604. |

| Common Adduct (Positive ESI) | [M+Na]⁺ | A sodium adduct, expected at m/z 218.0424. |

Application of Isotopic Labeling in Biosynthetic Investigations (e.g., ¹⁵N-Labeled Precursors)

Isotopic labeling is a powerful technique used to trace the metabolic pathways that lead to the formation of natural products. nih.gov This approach involves feeding a living organism (such as a plant or microorganism) a precursor molecule that has been enriched with a stable, heavy isotope, like ¹³C, ¹⁵N, or ¹⁸O. nih.gov The labeled precursor is incorporated into the organism's metabolism, and the heavy isotope is integrated into the final natural product.

For a nitrogen-containing compound like "this compound," ¹⁵N-labeling studies are particularly insightful. To investigate its biosynthesis, a potential nitrogen-donating precursor, such as a ¹⁵N-labeled amino acid or ¹⁵N-labeled 3-amino-4-hydroxybenzoic acid, could be supplied to the producing organism. After a period of growth, the "this compound" is extracted and analyzed by mass spectrometry.

If the compound has been synthesized using the labeled precursor, its molecular weight will show a characteristic increase corresponding to the number of ¹⁵N atoms incorporated. nih.gov For example, the incorporation of a single ¹⁵N atom would increase the mass of the [M+H]⁺ ion by approximately 1 u (from 196.0604 to 197.0574). This mass shift provides direct evidence of the biosynthetic relationship between the precursor and the final product, helping to elucidate the enzymatic steps in the pathway and connect the molecule to its responsible biosynthetic gene cluster (BGC). nih.gov

Table 3: Mass Shift in "this compound" upon ¹⁵N Isotope Incorporation

| Analyte | Isotopic State | Expected [M+H]⁺ Ion (m/z) | Mass Shift (Δm) |

| This compound | Unlabeled (¹⁴N) | 196.0604 | - |

| This compound | Single Label (¹⁵N) | 197.0574 | +0.9970 |

Biological Relevance and Mechanistic Studies in in Vitro Systems and Microbial Contexts

Antimicrobial Activities of 3-Acetamido-4-hydroxybenzoic Acid and its Derivatives

The antimicrobial potential of phenolic compounds, including derivatives of benzoic acid, is well-documented. These compounds can exert their effects through various mechanisms, such as disrupting cell membrane integrity and interfering with essential cellular processes.

While specific minimum inhibitory concentration (MIC) data for this compound against the model bacterial strains Escherichia coli and Staphylococcus aureus are not extensively available in the current body of scientific literature, the antimicrobial activities of its parent and related compounds offer valuable insights. For instance, various hydroxybenzoic acid derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.

Studies on benzoic acid derivatives have shown that substitutions on the aromatic ring can significantly influence their antibacterial activity. For example, a study on the positional isomerism of benzoic acid derivatives indicated that the presence and position of hydroxyl and methoxyl groups affect their efficacy against E. coli researchgate.net. Another study highlighted that 5-(p-hydroxybenzoyl) shikimic acid, a derivative of p-hydroxybenzoic acid, exhibited moderate antibacterial activity against E. coli with a MIC of 100 μg/mL, but had limited efficacy against S. aureus at the same concentration nih.gov. The encapsulation of certain antimicrobial peptides has been shown to decrease the MIC against both E. coli O157:H7 and methicillin-resistant S. aureus (MRSA) nih.gov.

The table below summarizes the antimicrobial activity of some benzoic acid derivatives against the specified model strains, providing a comparative context.

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

| 5-(p-hydroxybenzoyl) shikimic acid | Escherichia coli | 100 | nih.gov |

| 5-(p-hydroxybenzoyl) shikimic acid | Staphylococcus aureus | >100 | nih.gov |

| Benzoic acid | Escherichia coli O157 | 1000 | researchgate.net |

| 2-hydroxybenzoic acid | Escherichia coli O157 | 1000 | researchgate.net |

| 3,4-dihydroxybenzoic acid | Escherichia coli | 2600 | researchgate.net |

It is important to note that direct testing of this compound is necessary to definitively determine its antimicrobial spectrum and potency.

For phenolic compounds in general, increased lipophilicity often correlates with enhanced antimicrobial properties, as it facilitates better penetration through the bacterial cell membrane nih.gov. The position of hydroxyl groups on the benzoic acid ring also significantly influences antibacterial efficacy. For instance, one study demonstrated that the introduction of hydroxyl and methoxyl groups to benzoic acid, and their specific placement, altered the compound's effectiveness against E. coli researchgate.net.

In the case of more complex molecules incorporating aminobenzoic acid moieties, such as the antibiotic albicidin, SAR studies have revealed that modifications to the p-aminobenzoic acid (pABA) portion can drastically affect antibacterial activity. Deletion or alteration of methoxy (B1213986) and hydroxy groups on the pABA rings can lead to a decrease in potency against Gram-positive bacteria like S. aureus nih.gov. This underscores the importance of the substitution pattern on the aromatic ring for effective interaction with the molecular target, in this case, DNA gyrase nih.gov.

Role in Microorganism Metabolism and Secondary Metabolite Diversification

3-Amino-4-hydroxybenzoic acid (3,4-AHBA), the precursor to this compound, is a known intermediate in the biosynthesis of a variety of secondary metabolites in microorganisms, particularly in Actinobacteria like Streptomyces species. These metabolites often possess potent biological activities, including antibiotic and antitumor properties.

The biosynthesis of 3,4-AHBA itself is a notable pathway that diverges from the well-known shikimate pathway for aromatic amino acid synthesis. In Streptomyces griseus, the formation of the aromatic ring of 3,4-AHBA occurs through a two-step reaction involving the condensation of L-aspartate-4-semialdehyde and dihydroxyacetone phosphate (B84403) (DHAP), catalyzed by the enzymes GriI and GriH nih.gov. This pathway highlights the metabolic versatility of microorganisms in generating diverse aromatic scaffolds.

The subsequent modification of 3,4-AHBA, including N-acetylation to form this compound, contributes to the diversification of secondary metabolites. In the biosynthesis of ahbamycins in Streptomyces argillaceus, it is proposed that acylation of an AHBA-related intermediate could lead to the formation of shunt products . Such modifications are crucial for generating a wide array of natural products with distinct biological activities. The N-acetylation of aromatic amino acids is a known metabolic process in living systems, further supporting the potential role of this compound in microbial secondary metabolism nih.gov.

Furthermore, 4-hydroxybenzoic acid, a related compound, acts as a diffusible factor that connects the shikimate pathway to the biosynthesis of unique antifungal metabolites in Lysobacter enzymogenes, illustrating the intricate regulatory and signaling roles these small molecules can play in microbial communities .

Contributions to Enzymatic Mechanisms within Biosynthetic Pathways

The involvement of aminobenzoic acid derivatives in enzymatic reactions is fundamental to the construction of complex natural products. These molecules can serve as substrates for a variety of enzymes that catalyze unique chemical transformations.

The enzymatic formation of nitrogen-nitrogen (N-N) bonds is a fascinating and complex process in the biosynthesis of many natural products. While there is no direct evidence to date implicating this compound in these pathways, the broader class of aminobenzoic acids and their derivatives are known to be involved in various enzymatic reactions. The construction of N-N bonds often involves sophisticated enzymatic machinery to overcome the inherent nucleophilicity of the nitrogen atom of an amine .

General mechanisms for enzymatic N-N bond formation fall into categories such as comproportionation, rearrangement, and radical recombination reactions . These reactions are often catalyzed by metalloenzymes, including heme-dependent enzymes and non-heme iron-dependent enzymes . Given that 3-amino-4-hydroxybenzoic acid possesses a primary amine group, it is conceivable that it or its derivatives could serve as substrates for enzymes involved in N-N bond formation, although this remains a subject for future investigation.

In microbial metabolic pathways, the formation of shunt products—metabolites that branch off from the main biosynthetic route—is a common phenomenon. These products can arise from the promiscuity of enzymes that can act on non-native substrates or from the accumulation of intermediates that are then diverted into alternative pathways.

In the context of 3,4-AHBA biosynthesis, there is evidence of shunt product formation. For example, in the production of ahbamycins, it has been suggested that acylated derivatives of AHBA-related intermediates could be shunt products of the main pathway . This suggests that the N-acetylation of 3-amino-4-hydroxybenzoic acid to form this compound could represent such a shunt.

Metabolic crosstalk, the interaction between different metabolic pathways, is also a critical aspect of microbial metabolism. The biosynthesis of a hybrid compound, AHB18, in Streptomyces argillaceus is a clear example of crosstalk between the ahbamycin and argimycin P pathways, where 3,4-AHBA from one pathway is utilized in the other . Similarly, the production of 3,4-AHBA in recombinant Corynebacterium glutamicum can be influenced by the metabolic state of the cell, with by-products such as acetate, lactate (B86563), and succinate (B1194679) being formed under certain conditions nih.gov. Understanding these dynamics is crucial for metabolic engineering efforts aimed at optimizing the production of desired secondary metabolites. The metabolism of 4-amino-3-hydroxybenzoic acid by Bordetella sp. via a modified meta-cleavage pathway further illustrates the diverse metabolic fates of aminohydroxybenzoic acids in different microorganisms nih.gov.

Computational and Theoretical Studies in 3 Acetamido 4 Hydroxybenzoic Acid Research

In Silico Genome Mining and Biosynthetic Gene Cluster Prediction

The search for novel secondary metabolites and their production pathways increasingly begins with the computational analysis of microbial genomes. Genome mining is a key strategy that involves scanning genomic data for sequences encoding biosynthetic gene clusters (BGCs), which are physically clustered groups of genes responsible for the synthesis of a specific metabolite. nih.govhelmholtz-hips.de This approach has proven effective for identifying BGCs that are not expressed under standard laboratory conditions, often referred to as "silent" or "cryptic" clusters. helmholtz-hips.denih.gov

Bioinformatics tools like antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) and SMURF (Secondary Metabolite Unknown Regions Finder) are pivotal in this process. nih.govresearchgate.net They analyze genomic sequences to identify core biosynthetic genes, such as those for polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), and predict the boundaries of the entire BGC. nih.govnih.govresearchgate.net

In the context of 3-Acetamido-4-hydroxybenzoic acid, research has focused on its precursor, 3-amino-4-hydroxybenzoate (3,4-AHBA). The biosynthesis of 3,4-AHBA is distinct from the common shikimate pathway used for most aromatic compounds. nih.gov It involves a two-step reaction catalyzed by enzymes encoded by a dedicated BGC. nih.gov

Key research findings from in silico mining include:

Discovery of the 'gri' Gene Cluster: In Streptomyces griseus, the enzymes GriI and GriH, encoded by the genes griI and griH respectively, are responsible for synthesizing 3,4-AHBA from the primary metabolites dihydroxyacetone phosphate (B84403) (DHAP) and L-aspartate-4-semialdehyde. nih.gov

Unveiling the Cryptic 'ahb' Gene Cluster: A specialized genome mining approach in Streptomyces argillaceus, which involved searching for "Streptomyces Antibiotic Regulatory Proteins" (SARP), led to the discovery of a new, previously hidden BGC named the ahb cluster. nih.gov This cluster, which was not detected by standard antiSMASH analysis, was found to produce a new family of metabolites called ahbamycins, which are derived from 3,4-AHBA. nih.gov The ahb cluster is highly conserved across other Streptomyces species, suggesting an important functional role. nih.gov

These discoveries highlight the power of genome mining to not only identify the genetic basis for known compounds but also to unearth entirely new metabolic pathways and molecules.

Table 1: Predicted Biosynthetic Gene Clusters for 3-Amino-4-hydroxybenzoate (3,4-AHBA)

| Gene Cluster | Host Organism | Key Genes | Function of Encoded Enzymes | Reference |

|---|---|---|---|---|

| gri | Streptomyces griseus | griI, griH | Catalyze the synthesis of 3,4-AHBA via aldol (B89426) condensation and cyclization/aromatization. | nih.gov |

Molecular Modeling and Docking Studies for Structure-Activity Relationship Elucidation

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand), such as this compound, interacts with a biological macromolecule, typically a protein receptor or enzyme. researchgate.netturkjps.org This process is fundamental for elucidating the structure-activity relationship (SAR), which links a compound's chemical structure to its biological effect. nih.gov

Docking simulations place the ligand into the binding site of a protein and calculate a "docking score" or binding free energy, which estimates the strength of the interaction. researchgate.netplos.org By analyzing the predicted binding pose, researchers can identify key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the ligand-protein complex. nih.govmdpi.com This information is crucial for understanding why a compound is active and for rationally designing new derivatives with improved potency or selectivity. researchgate.net

Several studies have employed these methods for aminobenzoic acid derivatives:

Inhibition of SARS-CoV-2 Proteins: A molecular docking study was performed on 4-Acetamido-3-nitrobenzoic acid (ANBA), a derivative of the title compound, against several key proteins of the SARS-CoV-2 virus. nih.gov The study aimed to understand the binding interactions and predict the potential of ANBA as a therapeutic agent. nih.govresearchgate.net

Cholinesterase Inhibition: In a study of various aminobenzoic acid derivatives, molecular docking was used to support experimental findings on their ability to inhibit acetylcholinesterase and butyrylcholinesterase. The calculated binding energies correlated with the measured inhibitory concentrations (IC50 values), providing a molecular basis for the observed activity. researchgate.net

Ribosomal Interactions: To understand why certain aminobenzoic acid derivatives are poor substrates for protein synthesis, high-resolution cryo-electron microscopy was combined with computational pKa calculations. nih.govacs.org The studies revealed that the rigid aromatic backbone of these molecules sterically hinders the conformational changes required for efficient peptide bond formation within the ribosome's peptidyl transferase center. nih.govacs.org

These examples demonstrate the utility of docking and modeling in predicting biological targets, explaining activity at a molecular level, and guiding the development of new bioactive compounds.

Table 2: Representative Molecular Docking Studies of Aminobenzoic Acid Derivatives

| Ligand | Protein Target | Key Findings | Reference |

|---|---|---|---|

| 4-Acetamido-3-nitrobenzoic acid (ANBA) | SARS-CoV-2 Main Protease, Spike Protein, RdRp | Predicted binding within active sites, suggesting potential as an inhibitor. | nih.gov |

| Various aminobenzoic acid derivatives | Acetylcholinesterase, Butyrylcholinesterase | Docking scores and binding modes supported the experimentally observed enzyme inhibition. | researchgate.net |

Computational Predictions of Biosynthetic Enzyme Reaction Mechanisms

Understanding the precise step-by-step mechanism by which an enzyme catalyzes a reaction is a central goal in biochemistry. Computational methods, particularly those based on quantum mechanics (QM), have become essential tools for elucidating these complex processes. nih.govresearchgate.net For systems as large as enzymes, a hybrid approach called quantum mechanics/molecular mechanics (QM/MM) is often employed. nih.gov In QM/MM, the enzyme's active site, where the bond-breaking and bond-forming events occur, is treated with a high-level QM method, while the rest of the protein and solvent are described using a more computationally efficient classical force field (MM). nih.govnih.gov

This approach allows researchers to:

Map the entire reaction pathway from reactants to products.

Characterize the geometry and energy of transition states and intermediates.

Calculate activation energy barriers, which can be compared to experimentally determined reaction rates.

Probe the role of specific amino acid residues in catalysis, for instance, by determining if they act as a general acid or base. nih.gov

While specific QM/MM studies on the enzymes that synthesize this compound are not yet prevalent in the literature, the methodology can be applied to predict their reaction mechanisms. The biosynthesis of the 3,4-AHBA core by the enzymes GriH and GriI in Streptomyces provides a clear case for such an investigation. nih.gov

The proposed mechanism involves two key steps:

Aldol Condensation: The reaction is initiated by an aldol-type condensation between L-aspartate-4-semialdehyde and dihydroxyacetone phosphate (DHAP). nih.gov

Cyclization and Aromatization: The initial adduct undergoes cyclization and subsequent dehydration to form the final aromatic ring of 3,4-AHBA. nih.gov

A QM/MM study of this process would involve modeling the GriH and GriI active sites to map the potential energy surface for these transformations. This would clarify the precise sequence of proton transfers and conformational changes, identify the rate-limiting step, and elucidate the catalytic role of active site residues in stabilizing the transition states, leading to a comprehensive, dynamic picture of how these enzymes construct this important biosynthetic precursor.

Future Research Directions and Biotechnological Applications

Exploiting Biosynthetic Pathways for Novel Compound Discovery and Diversity

The biosynthesis of aminophenol derivatives in microorganisms like Streptomyces griseus presents a fertile ground for discovering new compounds. In the grixazone biosynthesis pathway in S. griseus, the key intermediate 3-amino-4-hydroxybenzoic acid (3,4-AHBA) is produced. ebi.ac.uk Disruption of the genes griC and griD, which are responsible for converting 3,4-AHBA to another intermediate, leads to the accumulation of 3-acetamido-4-hydroxybenzoic acid as a shunt product. ebi.ac.uk This highlights the potential to generate novel compounds by manipulating existing biosynthetic pathways.

Furthermore, an arylamine N-acetyltransferase (NAT) in S. griseus has been identified, which is responsible for the N-acetylation of exogenous 3-amino-4-hydroxybenzoic acid. This enzyme shows a preference for various 2-aminophenol (B121084) derivatives, suggesting its role in the metabolism of xenobiotic compounds and its potential for creating a diverse range of acetylated aromatic compounds. ebi.ac.uk

Future research will likely focus on:

Pathway Engineering: Deliberately modifying the grixazone and similar biosynthetic pathways in Streptomyces and other organisms to produce a wider array of this compound derivatives.

Enzyme Prospecting: Searching for and characterizing new enzymes, like NATs, from diverse microbial sources with different substrate specificities to expand the catalog of producible acetylated compounds.

Precursor-Directed Biosynthesis: Feeding structurally diverse precursor molecules to engineered microbial strains to generate novel "unnatural" natural products.

Synthetic Biology Approaches for Enhanced Production or Rational Diversification

Synthetic biology offers powerful tools to enhance the production of this compound and its precursors, as well as to rationally design pathways for new derivatives. nih.gov A primary focus has been on increasing the production of 4-hydroxybenzoic acid (4-HBA), a key precursor. nih.govnih.gov

Metabolic engineering strategies in organisms like Corynebacterium glutamicum and Escherichia coli have proven successful in boosting 4-HBA yields. nih.govnih.gov These strategies often involve overexpressing genes in the shikimate pathway to increase the supply of the precursor chorismate. nih.govnih.gov For instance, a metabolically engineered C. glutamicum strain produced 36.6 g/liter of 4-HBA, the highest concentration reported from a microorganism to date. nih.gov

The principles of directed evolution can also be applied to create enzymes with improved properties or novel functions, further expanding the possibilities for diversification. nih.gov By creating libraries of gene variants and screening for desired traits, enzymes involved in the biosynthesis of this compound and related compounds can be optimized for higher efficiency or altered substrate specificity. nih.gov

Future efforts in this area will likely involve:

Host Optimization: Engineering robust microbial chassis with high tolerance to aromatic compounds and efficient precursor supply. nih.gov

Pathway Optimization: Fine-tuning the expression of pathway genes and eliminating competing metabolic pathways to channel more carbon toward the desired product. nih.gov

Novel Pathway Construction: Assembling new biosynthetic pathways from a combination of enzymes from different organisms to produce unique derivatives.

Chemoenzymatic Synthesis of Complex Conjugates and Derivatives

The integration of chemical and enzymatic methods, known as chemoenzymatic synthesis, provides a versatile approach for creating complex conjugates and derivatives of this compound that may be difficult to produce through purely biological or chemical means.

For example, the synthesis of Schiff bases from 4-amino-3-hydroxybenzoic acid and various aldehydes demonstrates a chemical approach to creating derivatives with potential biological activities. Similarly, the synthesis of 1,3,4-oxadiazole (B1194373) derivatives from 4-hydroxybenzoic acid hydrazide highlights the potential for creating diverse heterocyclic compounds. chemmethod.com

Enzymes can be used to introduce specific modifications with high selectivity. For instance, the transformation of 4-hydroxybenzoic acid into mono- and di-glucose conjugates in plant cells expressing a bacterial gene demonstrates the potential for enzymatic glycosylation. researchgate.net

Future research could explore:

Enzymatic Derivatization: Using enzymes like glycosyltransferases, methyltransferases, and acyltransferases to modify the this compound core.

Click Chemistry: Employing biocompatible "click" reactions to attach a wide range of functionalities to enzymatically produced derivatives.

Tandem Catalysis: Developing one-pot reactions where multiple enzymatic and chemical steps are performed sequentially to streamline the synthesis of complex molecules.

Development of Advanced Analytical Methodologies for Trace Metabolite Profiling

To fully explore the diversity of compounds generated through biosynthetic and chemoenzymatic approaches, and to understand the intricacies of engineered metabolic pathways, the development of advanced analytical methodologies is crucial. Detecting and identifying trace metabolites within a complex biological matrix requires highly sensitive and selective techniques.

Current methods for analyzing related hydroxybenzoic acids include High-Performance Liquid Chromatography (HPLC) and spectroscopic techniques like FT-IR and NMR. chemmethod.com However, for comprehensive metabolite profiling, more advanced techniques are necessary.

Future directions in analytical methodology will likely include:

High-Resolution Mass Spectrometry (HRMS): Utilizing techniques like LC-MS/MS and GC-MS for the sensitive detection and structural elucidation of novel compounds.

Metabolomics Platforms: Implementing untargeted and targeted metabolomics to gain a global view of the metabolic changes in engineered strains and to identify pathway bottlenecks and unexpected byproducts.

Advanced Spectroscopic Techniques: Employing techniques like 2D-NMR for the unambiguous structural determination of novel, complex derivatives.

Biosensors: Developing protein-based or whole-cell biosensors for the high-throughput screening of compound libraries and for real-time monitoring of fermentation processes.

常见问题

Q. What are the implications of substituent positioning (e.g., acetamido vs. hydroxyl groups) on the acid dissociation constants (pKa) of this compound?

- Methodological Answer :

- Titration studies : Determine pKa values via potentiometric titration in aqueous methanol.

- Computational prediction : Use software like MarvinSketch to model substituent effects. The acetamido group at C3 may lower the pKa of the carboxylic acid compared to 4-hydroxybenzoic acid (pKa ~4.5) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。